Cas no 989-54-8 (2-butanoyl-4-(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylbenzyl)-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one)

2-butanoyl-4-(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylbenzyl)-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one structure
989-54-8 structure
Productnaam:2-butanoyl-4-(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylbenzyl)-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one
CAS-nummer:989-54-8
MF:C25H32O8
MW:460.516788482666
CID:1991385
PubChem ID:13808

2-butanoyl-4-(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylbenzyl)-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one Chemische en fysische eigenschappen

Naam en identificatie

    • 2-[[2,4-Dihydroxy-6-methoxy-5-methyl-3-(1-oxobutyl)phenyl]methyl]-3,5-dihydroxy-4,4-dimethyl-6-(1-oxobutyl)-2,5-cyclohexadien-1-one
    • 2-butanoyl-4-(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylbenzyl)-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one
    • 2-butanoyl-4-[(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one
    • BRN 2230587
    • Butyrophenone, 3'-[(5-butyryl-2,4-dihydroxy-3,3-dimethyl-6-oxo-1,4-cyclohexadien-1-yl)methyl]-2',6'-dihydroxy-4'-methoxy-5'-methyl-
    • CMKHZPXDAXVNES-UHFFFAOYSA-N
    • 2,5-Cyclohexadien-1-one, 2-[[2,4-dihydroxy-6-methoxy-5-methyl-3-(1-oxobutyl)phenyl]methyl]-3,5-dihydroxy-4,4-dimethyl-6-(1-oxobutyl)-
    • DTXSID60912998
    • PEU4NN4UZ8
    • p-Aspidin BB
    • Butyrophenone, 3'-((5-butyryl-2,4-dihydroxy-3,3-dimethyl-6-oxo-1,4-cyclohexadien-1-yl)methyl)-2',6'-dihydroxy-4'-methoxy-5'-methyl-
    • Paraaspidin
    • Para-aspidin
    • para-Aspidin BB
    • 3-08-00-04399 (Beilstein Handbook Reference)
    • 2-Butyryl-6-(3-butyryl-2,4-dihydroxy-6-methoxy-5-methylbenzyl)-3,5-dihydroxy-4,4-dimethyl-2,5-cyclohexadien-1-one #
    • p-Aspidin
    • 989-54-8
    • Inchi: InChI=1S/C25H32O8/c1-7-9-15(26)17-19(28)12(3)22(33-6)13(20(17)29)11-14-21(30)18(16(27)10-8-2)24(32)25(4,5)23(14)31/h28-29,31-32H,7-11H2,1-6H3
    • InChI-sleutel: CMKHZPXDAXVNES-UHFFFAOYSA-N
    • LACHT: CCCC(=O)C1=C(O)C(C)(C)C(O)=C(Cc2c(O)c(C(=O)CCC)c(O)c(C)c2OC)C1=O |c:5,t:12|

Berekende eigenschappen

  • Exacte massa: 460.20971797g/mol
  • Monoisotopische massa: 460.20971797g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 33
  • Aantal draaibare bindingen: 9
  • Complexiteit: 853
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.1
  • Topologisch pooloppervlak: 141Ų

2-butanoyl-4-(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylbenzyl)-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one Gerelateerde literatuur

Artikelen aanbevelen

Aanbevolen leveranciers
Minglong (Xianning) Medicine Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm